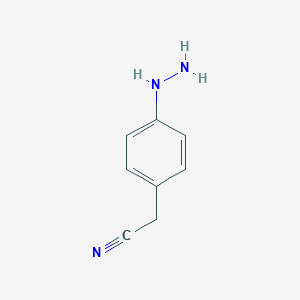

(4-Hydrazinophenyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydrazinylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYDTXYULYNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306161 | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57411-91-3 | |

| Record name | NSC174505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydrazinophenyl Acetonitrile

The primary and most documented method for the synthesis of (4-Hydrazinophenyl)acetonitrile is a two-step process starting from 4-aminophenylacetonitrile. This process involves diazotization of the amino group followed by a reduction of the resulting diazonium salt.

A common procedure for the preparation of this compound hydrochloride begins with the diazotization of 4-aminobenzonitrile (B131773). google.com In a typical reaction, a solution of sodium nitrite (B80452) in water is added dropwise to a cooled suspension of 4-aminobenzonitrile in concentrated hydrochloric acid. google.com It is crucial to maintain a low temperature, generally below -10°C, during the addition of sodium nitrite to ensure the stability of the diazonium salt intermediate. google.com

Following the formation of the diazonium salt, the reaction mixture is quickly filtered to remove any solid impurities. google.com The subsequent step involves the reduction of the diazonium salt to the corresponding hydrazine (B178648). While various reducing agents can be employed, historical and patent literature suggests the use of reagents like stannous chloride or sodium sulfite (B76179). rsc.org

Diazotization: 4-Aminobenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the diazonium salt.

Reduction: The diazonium salt is then reduced to yield this compound, which is typically isolated as its more stable hydrochloride salt.

This synthetic route is a well-established method for producing aryl hydrazines from their corresponding anilines. orgsyn.org

Considerations for Scalable Synthesis

The industrial production of (4-Hydrazinophenyl)acetonitrile is driven by its use as a key starting material in the synthesis of pharmaceuticals, such as the anti-migraine drug rizatriptan. google.comgoogle.comnih.gov Therefore, developing a scalable, efficient, and economically viable synthesis process is of paramount importance.

For large-scale production, several factors must be optimized:

Reaction Conditions: Precise control of temperature during the diazotization step is critical to maximize yield and minimize the formation of byproducts. google.com The rate of addition of sodium nitrite (B80452) must also be carefully managed in a large reactor. google.com

Reagent Stoichiometry: Optimizing the molar ratios of the reactants, including 4-aminobenzonitrile (B131773), sodium nitrite, and the reducing agent, is essential for an efficient process.

Solvent Selection: The choice of solvent can influence reaction rates, product solubility, and ease of purification. While aqueous systems are common for the diazotization step, subsequent steps might benefit from the use of organic solvents. google.com

Continuous Flow Synthesis: Modern manufacturing techniques, such as continuous flow chemistry, offer advantages for scalability. rsc.orgnih.gov This approach allows for better control over reaction parameters, improved safety for handling potentially hazardous intermediates like diazonium salts, and can lead to higher throughput and more consistent product quality. nih.gov Research on the continuous flow synthesis of related compounds, like N,N-dimethyltryptamine analogues, highlights the potential for applying these methods to the production of intermediates like this compound. nih.govresearchgate.net

Purification and Isolation Techniques for 4 Hydrazinophenyl Acetonitrile Hydrochloride

Reactivity of the Hydrazine Moiety

The chemical behavior of this compound is largely dictated by the nucleophilic character of its hydrazine group (-NHNH2). This functional group contains two nitrogen atoms with lone pairs of electrons, making it a potent bidentate nucleophile capable of participating in a wide array of chemical transformations. chim.it The presence of the electron-withdrawing cyanomethyl group (-CH2CN) and the phenyl ring modifies the reactivity of the hydrazine moiety compared to simple alkyl or aryl hydrazines, influencing the rates and outcomes of its reactions. The reactivity is centered around condensation and cyclocondensation reactions, which allow for the strategic derivatization of the molecule and the construction of complex heterocyclic systems.

Condensation Reactions with Aldehydes and Ketones

A fundamental reaction of the hydrazine group is its condensation with carbonyl compounds, specifically aldehydes and ketones. wikipedia.org This reaction, a type of nucleophilic addition-elimination, proceeds readily under mild conditions and is a cornerstone of hydrazone chemistry. chemguide.co.uklibretexts.org

The reaction between this compound and an aldehyde or a ketone results in the formation of a (4-(2-alkylidene/aralkylidene)hydrazinyl)phenyl)acetonitrile, a compound class known as hydrazones. wikipedia.org This transformation involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon. researchgate.net This initial addition step forms an unstable carbinolamine intermediate, which rapidly undergoes dehydration (elimination of a water molecule) to yield the stable hydrazone product, characterized by a C=N double bond. chemguide.co.ukyoutube.com

With an Aldehyde: NC-CH₂-C₆H₄-NHNH₂ + R-CHO → NC-CH₂-C₆H₄-N=CH-R + H₂O

With a Ketone: NC-CH₂-C₆H₄-NHNH₂ + R-CO-R' → NC-CH₂-C₆H₄-N=C(R)-R' + H₂O

These hydrazone linkages are not merely final products but are pivotal intermediates in organic synthesis. The C=N bond can be involved in further reactions, and the entire hydrazone moiety serves as a precursor for more complex structures. wikipedia.org For instance, they are key intermediates in the well-known Wolff–Kishner reduction. wikipedia.org

| Reactant | Product Structure | Product Name |

| Acetone | 2-(4-(2-isopropylidenehydrazinyl)phenyl)acetonitrile | |

| Benzaldehyde | 2-(4-(2-benzylidenehydrazinyl)phenyl)acetonitrile | |

| Cyclohexanone | 2-(4-(2-cyclohexylidenehydrazinyl)phenyl)acetonitrile |

Table 1: Examples of Hydrazone Formation from this compound.

The condensation reaction of hydrazines exhibits important selective features.

Regioselectivity: The hydrazine moiety possesses two nitrogen atoms, but the reaction with a carbonyl compound occurs exclusively at the terminal, more basic, and sterically less hindered nitrogen atom (-NH₂). This is because the inner nitrogen atom's lone pair is in conjugation with the phenyl ring, making it less nucleophilic. This inherent regioselectivity ensures the formation of a single constitutional isomer of the hydrazone.

Stereoselectivity: When this compound reacts with an unsymmetrical ketone or an aldehyde, the resulting C=N double bond in the hydrazone can exist as two possible stereoisomers (E/Z isomers). The stereochemical outcome of the reaction can be influenced by factors such as the steric bulk of the substituents on the carbonyl compound and the reaction conditions (e.g., solvent and pH). Generally, the thermodynamically more stable E-isomer is favored to minimize steric hindrance. However, controlling the stereoselectivity can be a significant synthetic challenge and often results in a mixture of isomers.

Cyclocondensation Reactions for Heterocycle Formation

The true synthetic utility of this compound is revealed in its use as a building block for nitrogen-containing heterocycles. chim.it The bidentate nucleophilic nature of the hydrazine group is perfectly suited for reactions with 1,3-dielectrophilic substrates, leading to the formation of stable five-membered rings. nih.gov

The most prominent cyclocondensation reaction involving hydrazines is the Knorr pyrazole (B372694) synthesis, which utilizes 1,3-dicarbonyl compounds as precursors. nih.govyoutube.com The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, provides a direct and efficient route to highly substituted pyrazole derivatives. nih.gov

The mechanism involves an initial condensation of the terminal nitrogen of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration of the resulting dihydroxypyrazolidine intermediate yields the aromatic pyrazole ring. youtube.com

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomeric pyrazoles. The regiochemical outcome is determined by which carbonyl group undergoes the initial nucleophilic attack. This is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions, particularly the pH. nih.gov For example, under acidic conditions, the reaction tends to proceed through the more stable hydrazone intermediate, whereas under neutral or basic conditions, the relative reactivity of the two carbonyl groups dictates the major product. nih.gov

| 1,3-Dicarbonyl Precursor | Structure | Potential Pyrazole Product(s) |

| Acetylacetone (2,4-Pentanedione) | 2-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetonitrile | |

| Ethyl Acetoacetate | 2-(4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl)acetonitrile and/or 2-(4-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)phenyl)acetonitrile | |

| Dibenzoylmethane | 2-(4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl)acetonitrile |

Table 2: Synthesis of Pyrazole Derivatives from this compound and 1,3-Dicarbonyl Compounds.

Beyond pyrazoles, this compound serves as a key starting material for the synthesis of 1,2,4-triazole (B32235) derivatives. Several synthetic strategies have been developed to construct this heterocyclic core.

From Thiosemicarbazides: A common route begins with the reaction of this compound with an isothiocyanate (R-N=C=S). This addition reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of this intermediate, typically induced by heating in the presence of a base like sodium hydroxide, leads to the formation of a 1,2,4-triazole-3-thione. nih.gov The thione group can be removed or further functionalized if desired.

Einhorn-Brunner Reaction: This method involves the condensation of the hydrazine with a diacylamine in the presence of a weak acid. researchgate.net For this compound, reaction with an N,N-diacylamine would lead to a 1-aryl-1,2,4-triazole derivative.

Reaction with Formamide or Nitriles: Substituted 1,2,4-triazoles can also be synthesized through the reaction of hydrazines with formamide, often under microwave irradiation, which provides a catalyst-free and efficient method. organic-chemistry.org Alternatively, reactions with nitriles in the presence of an oxidant and a suitable catalyst can also yield triazole rings. researchgate.net For example, the reaction of this compound with acetonitrile (B52724) itself under specific oxidative conditions could potentially lead to a triazole derivative, although this specific transformation is less commonly reported than other methods. researchgate.net

N-Alkylation and N-Acylation Studies

The hydrazine group of this compound is a key site for derivatization through N-alkylation and N-acylation reactions. These transformations introduce alkyl or acyl groups onto one or both nitrogen atoms of the hydrazine moiety, leading to a wide array of substituted derivatives.

N-Alkylation:

N-alkylation of hydrazines can be achieved through various methods, including reductive amination and reactions with alkyl halides. A general and efficient method for the direct reductive alkylation of hydrazine derivatives involves the use of α-picoline-borane. organic-chemistry.org This one-pot method allows for the synthesis of N-alkylhydrazine derivatives by fine-tuning the reaction conditions. organic-chemistry.org Another approach involves the use of 4-alkyl-1,4-dihydropyridines as alkylating agents in reactions with di-tert-butyl azodicarboxylate, which yields alkyl amine derivatives under heating without the need for catalysts. organic-chemistry.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of hydrazine alkylation are applicable. For instance, new N-alkylated 1,4-dihydropyridine (B1200194) derivatives have been synthesized and studied for their biological activities. nih.gov

N-Acylation:

N-acylation is a fundamental reaction for the modification of amines and hydrazines. mdpi.com Acetonitrile itself can serve as an acylating agent for amines in the presence of a Lewis acid catalyst like alumina, offering a sustainable and efficient method. mdpi.comresearchgate.netnih.gov This continuous-flow process is time and cost-effective. mdpi.comresearchgate.net More conventional methods involve the use of acylating agents such as acyl chlorides or anhydrides. Benzotriazole chemistry provides a mild and efficient route for the N-acylation of amines in water, a green solvent. mdpi.com This method is advantageous due to its simple workup, high yields, and short reaction times. mdpi.com The use of 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy in peptide synthesis to activate carboxylic acids for acylation, a process that can be adapted for the acylation of hydrazines. researchgate.net

| Reagent/Catalyst System | Reaction Type | Key Features |

| α-Picoline-borane | N-Alkylation | One-pot reductive alkylation of hydrazine derivatives. organic-chemistry.org |

| 4-Alkyl-1,4-dihydropyridines | N-Alkylation | Catalyst-free alkylation under heating. organic-chemistry.org |

| Acetonitrile/Alumina | N-Acylation | Continuous-flow, sustainable acetylation. mdpi.comresearchgate.net |

| Benzotriazole Chemistry | N-Acylation | Mild, efficient acylation in water. mdpi.com |

| 1-Hydroxybenzotriazole (HOBt) | N-Acylation | Activation of carboxylic acids for acylation. researchgate.net |

Reactivity of the Acetonitrile Moiety

The acetonitrile group in this compound offers a second reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures.

The nitrile group can be converted into carboxamides and amidines, which are important functional groups in medicinal chemistry.

Carboxamides: The hydrolysis of nitriles to carboxamides can be achieved under acidic or basic conditions. While specific conditions for this compound were not detailed, this is a standard transformation in organic chemistry.

Amidines: The synthesis of amidines from nitriles is a well-established process. The Pinner reaction, which involves treating a nitrile with an alcohol in the presence of an acid catalyst like HCl, followed by ammonolysis, is a classical method for preparing amidines. google.com More contemporary methods utilize various catalysts to facilitate the addition of amines to nitriles. For example, copper-catalyzed protocols have been developed for the nucleophilic addition of amines to nitriles. mdpi.com Another approach involves the use of a mercaptocarboxylic acid catalyst for the reaction of nitriles with ammonia, alkylamines, or hydrazine. google.com

| Method | Reagents/Catalysts | Product |

| Pinner Reaction | Alcohol, HCl, then Ammonia | Amidine google.com |

| Copper-Catalyzed Addition | Amine, CuCl, Base | N-Substituted Amidine mdpi.com |

| Mercaptocarboxylic Acid Catalysis | Ammonia/Amine/Hydrazine, Mercaptocarboxylic Acid | Amidine google.com |

The reduction of the nitrile group in this compound to a primary amine provides a route to diamine derivatives. The reduction of N,N-dimethylhydrazones, a related transformation, can be achieved using various reducing agents such as LiAlH₄, NaBH₄, pyridine (B92270) borane (B79455), and NaBH₃CN. nih.gov Primary amine borane complexes, generated in situ, have been shown to be particularly effective for the reduction of N,N-dimethylhydrazones to the corresponding hydrazines. nih.gov These methods could potentially be adapted for the reduction of the nitrile in this compound, although direct reduction of the nitrile group is a more common transformation.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound, such as a nitrile, with a carbonyl compound. wikipedia.orgbas.bg In the context of this compound, the methylene group adjacent to the cyano group is activated and can participate in Knoevenagel condensations with aldehydes or ketones. This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The product is an α,β-unsaturated nitrile. acgpubs.org

The reaction can be carried out under various conditions, including solvent-free and in aqueous media, aligning with the principles of green chemistry. bas.bgacgpubs.org For instance, the Knoevenagel condensation of aryl acetonitriles with aryl aldehydes can be used to prepare aryl-substituted acrylonitriles. researchgate.net The reaction of pyridinecarbaldehydes with active methylene compounds like malononitrile (B47326) can proceed efficiently in a water-ethanol mixture at room temperature without a catalyst. bas.bg

| Carbonyl Compound | Catalyst/Conditions | Product Type |

| Aldehyde/Ketone | Weak base (e.g., piperidine) wikipedia.org | α,β-Unsaturated nitrile |

| Pyridinecarbaldehyde | Catalyst-free, H₂O:EtOH, room temp bas.bg | 2-(Pyridinylmethylene)malononitrile derivative |

| Aromatic Aldehyde | Agro-waste extract (basic) acgpubs.org | α,β–Unsaturated benzylidene derivative |

Role As a Versatile Synthetic Precursor in Complex Organic Architecture Construction

Utility in the Synthesis of Hydrazone and Pyrazole (B372694) Derivatives

The presence of the hydrazine (B178648) functional group (-NHNH2) makes (4-Hydrazinophenyl)acetonitrile an ideal precursor for the synthesis of hydrazones and pyrazoles, two classes of compounds with significant biological and pharmacological relevance. nih.govchemmethod.commdpi.com

The synthesis of pyrazole derivatives from this compound typically proceeds through the initial formation of a hydrazone intermediate. nih.govchemmethod.com This reaction involves the condensation of the hydrazine group with a carbonyl compound, most commonly a 1,3-diketone or a related β-unsaturated ketone. For instance, the reaction of this compound hydrochloride with a β-ketoenone like 1,1,1-trifluoro-4-hydroxy-4-phenanthren-2-yl-but-3-en-2-one initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the electrophilic carbonyl carbons of the diketone. googleapis.comgoogle.comgoogle.com This is followed by a dehydration step, resulting in the formation of a stable hydrazone, which serves as a crucial, isolable or in-situ generated intermediate poised for the subsequent cyclization reaction. googleapis.comgoogle.comuobaghdad.edu.iq

The hydrazone intermediate formed from this compound and a 1,3-dicarbonyl compound undergoes a subsequent intramolecular cyclization to yield a highly substituted pyrazole ring. googleapis.comgoogle.comgoogle.com This acid-catalyzed cyclization, often referred to as a Knorr-type pyrazole synthesis, involves the attack of the second nitrogen atom of the hydrazone onto the remaining carbonyl carbon, followed by elimination of a water molecule to form the aromatic pyrazole heterocycle. mdpi.com When this compound reacts with an appropriate diketone precursor, this method reliably produces 1,5-diarylpyrazole scaffolds. googleapis.comgoogle.com Specifically, the phenylacetonitrile (B145931) group from the starting material is located at the N-1 position of the pyrazole ring, while the aryl group from the diketone reactant is positioned at C-5, leading to the characteristic 1,5-diaryl substitution pattern. googleapis.comgoogle.comgoogle.com

Application in the Chemical Development of Targeted Small Molecules

The pyrazole scaffolds synthesized from this compound are not merely chemical curiosities; they form the core of targeted small molecules designed for specific biological applications, including cancer therapy and the modulation of cellular processes.

Phosphoinositide-dependent kinase-1 (PDK-1) is a master regulator in the PI3K/AKT signaling pathway, which is frequently dysregulated in various human cancers, making PDK-1 a prime target for anticancer drug development. google.comnih.gov this compound has been instrumental as a key starting material in the synthesis of a novel class of potent PDK-1 inhibitors. google.comgoogle.com The 1,5-diarylpyrazole structure derived from this precursor serves as a robust scaffold for these inhibitors. googleapis.comgoogle.com A notable example is the compound OSU-03012, which was developed through structure-based optimization and has shown efficacy in inhibiting the PDK-1/Akt signaling pathway. google.comgoogle.com

The versatility of the pyrazole synthesis using this compound allows for extensive structural modification to create a library of PDK-1 inhibitor analogs. google.comgoogle.com These derivatization strategies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Modifications can be introduced by varying the structure of the 1,3-dicarbonyl reaction partner. googleapis.comgoogle.com This allows for the introduction of diverse substituents at positions 3 and 5 of the pyrazole ring.

| Position on Pyrazole Scaffold | Variable Group | Examples of Substituents | Source |

| 3 | X | Alkyl, Haloalkyl (e.g., CF₃) | google.com |

| 5 | Ar (Aryl) | Phenyl, Biphenyl, Naphthyl, Anthryl, Phenanthrenyl, Fluorenyl (optionally substituted with halo, alkyl, haloalkyl, etc.) | google.com |

| 1 (on Phenyl ring) | R | Nitrile, Acetonitrile (B52724), Ethylnitrile, Carboxamide, Amidine, Tetrazole, Oxime, Hydrazone | google.com |

This interactive table summarizes the key points of derivatization strategies for structural modification.

These systematic modifications enable a thorough exploration of the structure-activity relationship (SAR), leading to the identification of compounds with enhanced inhibitory activity against PDK-1. rcsb.org

Intriguingly, the same class of pyrazole-based PDK-1 inhibitors derived from this compound has also been identified as potent inducers of autophagy. googleapis.comgoogle.com Autophagy is a cellular self-degradation process essential for homeostasis, and its pharmacological induction represents a therapeutic strategy for various diseases, including infections and neurodegeneration. googleapis.comgoogle.com

From a chemical structure perspective, the core 1,5-diarylpyrazole scaffold is the key pharmacophore responsible for this activity. Compounds such as OSU-03012 and its derivatives (referred to as Formulae I-XV in related patents) have been shown to induce autophagy. googleapis.comgoogle.com A significant research finding is that the concentration required for autophagy induction (sub-micromolar IC50) is considerably lower than that needed for PDK-1 inhibition (approximately 5 µM). googleapis.comgoogle.com This suggests that while the compounds possess dual activity, the mechanism for inducing autophagy may be distinct from the inhibition of the PDK-1/Akt signaling pathway, despite originating from the same chemical framework. googleapis.comgoogle.com The ability to synthesize a library of these pyrazole derivatives allows for the systematic investigation of the structural features that govern this autophagy-inducing potential. googleapis.com

Design and Synthesis of Phosphoinositide-Dependent Kinase-1 (PDK-1) Inhibitor Analogs

Contribution to Structure-Based Chemical Optimization Programs (focus on chemical design)

This compound has emerged as a significant building block in the field of medicinal chemistry, particularly in the context of structure-based drug design (SBDD). SBDD is a computational approach that leverages the three-dimensional structural information of biological targets to design and identify potential drug candidates. encyclopedia.pub The unique bifunctional nature of this compound, possessing both a reactive hydrazino group and a versatile acetonitrile moiety, allows for its strategic incorporation into complex molecular scaffolds. This versatility is instrumental in chemical optimization programs aimed at enhancing the potency, selectivity, and pharmacokinetic properties of lead compounds.

The primary utility of this compound in SBDD lies in its role as a precursor for generating focused libraries of chemical analogs. The hydrazino group is a key pharmacophore for constructing various nitrogen-containing heterocycles, most notably pyrazoles and indoles, which are prevalent cores in many biologically active molecules. For instance, the condensation of this compound with 1,3-dicarbonyl compounds or their equivalents is a well-established route to synthesize 1,5-diarylpyrazoles.

A notable example involves the synthesis of pyrazole derivatives designed as potential therapeutic agents. In one synthetic route, this compound hydrochloride is reacted with a substituted but-3-en-2-one (B6265698) in ethanol (B145695) under reflux. google.com This reaction proceeds via a cyclization-condensation mechanism to furnish a pyrazole ring, with the cyanomethylphenyl group at the N1 position of the pyrazole. google.comgoogleapis.com The acetonitrile group (-CH₂CN) remains available for further chemical elaboration, providing a vector for modifying the molecule's properties to optimize its interaction with a biological target.

The process of structure-based optimization often begins with a "hit" or "lead" compound identified through screening. If this lead compound contains a pyrazole core, chemists can use this compound to systematically create a series of analogs. By varying the substituents on the phenyl ring or the diketone starting material, they can probe the structure-activity relationship (SAR) and understand how different chemical groups influence binding affinity and biological activity. google.com This iterative process of design, synthesis, and testing is central to lead optimization. saromics.com

The table below illustrates how this compound serves as a scaffold for generating diverse heterocyclic systems relevant to drug discovery.

| Starting Material | Reagent Class | Resulting Heterocyclic Core | Significance in Chemical Design |

| This compound | β-Diketones / α,β-Unsaturated Ketones | Pyrazole | The pyrazole ring is a common motif in kinase inhibitors and other targeted therapies. The cyanomethylphenyl group allows for probing interactions in specific pockets of the target protein. |

| This compound | Ketones / Aldehydes (Fischer Synthesis) | Indole (B1671886) | The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. This route allows for the introduction of diverse substituents on the indole ring. tandfonline.com |

In a typical structure-based design campaign, a lead compound is docked into a 3D model of the target protein. encyclopedia.pub Computational analysis might reveal an unoccupied hydrophobic pocket near the acetonitrile group of a pyrazole derivative synthesized from this compound. This insight would guide the chemical design to introduce lipophilic groups at this position to enhance binding affinity. The acetonitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further attachment points for diverse chemical functionalities aimed at exploiting specific interactions (e.g., hydrogen bonds, salt bridges) with the target protein.

The following table provides a hypothetical example of how a lead compound derived from this compound could be optimized in a structure-based design program.

| Compound | Modification on Acetonitrile Moiety | Rationale for Design | Predicted Outcome |

| Lead Compound | -CH₂CN | Initial hit from screening | Baseline activity (e.g., IC₅₀ = 500 nM) |

| Analog 1 | -CH₂C(=O)NH(benzyl) | Introduce a bulky aromatic group to fill a hydrophobic pocket identified by docking. | Increased potency |

| Analog 2 | -CH₂CH₂NH₂ | Introduce a basic amine to form a salt bridge with an acidic residue (e.g., Asp, Glu) in the binding site. | Improved binding affinity and selectivity |

| Analog 3 | -CH₂COOH | Introduce a carboxylic acid to act as a hydrogen bond donor/acceptor with polar residues. | Enhanced solubility and target engagement |

This systematic approach, enabled by versatile precursors like this compound, allows medicinal chemists to rationally design and synthesize molecules with improved therapeutic profiles. The ability to construct a core scaffold and then systematically modify peripheral functional groups is a cornerstone of modern drug discovery, facilitating the journey from an initial hit to a clinical candidate. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For (4-Hydrazinophenyl)acetonitrile, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the protons of the hydrazine (B178648) group. The aromatic protons typically appear as two doublets in the aromatic region (approximately 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons of the acetonitrile (B52724) group would present as a singlet in the upfield region, typically around 3.7 ppm. The protons of the hydrazine (-NHNH₂) group are exchangeable and may appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | ~ 6.7 - 7.3 | Doublet |

| Methylene CH₂ | ~ 3.7 | Singlet |

| Hydrazine NH/NH₂ | Variable (broad) | Singlet (broad) |

| Carbon | Expected Chemical Shift (ppm) |

| C≡N | ~ 117-120 |

| Aromatic C-N | ~ 148-152 |

| Aromatic C-C | ~ 112-132 |

| Methylene CH₂ | ~ 20-25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₈H₉N₃), the nominal molecular weight is 147 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 147.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for phenylacetonitrile (B145931) derivatives involve the loss of the cyanide radical (•CN) or cleavage of the benzylic C-C bond. For this compound, characteristic fragments would arise from the cleavage of the N-N bond of the hydrazine group and fragmentation of the aromatic ring. While a specific mass spectrum for this compound is not publicly available, analysis of related compounds can offer insights into expected fragmentation. For example, the fragmentation of similar aromatic hydrazines often involves the loss of NH₃ or N₂H₄.

| Ion | m/z (expected) | Identity |

| [M]⁺˙ | 147 | Molecular Ion |

| [M - NH₂]⁺ | 131 | Loss of amino radical |

| [M - N₂H₃]⁺ | 116 | Loss of hydrazinyl radical |

| [C₇H₆N]⁺ | 104 | Benzyl cyanide cation radical after rearrangement |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the nitrile, hydrazine, and aromatic moieties.

The most prominent and diagnostically useful peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. The N-H stretching vibrations of the hydrazine group are expected in the region of 3400-3200 cm⁻¹, often appearing as one or two sharp bands. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to several bands in the 1600-1450 cm⁻¹ region. researchgate.netnist.gov

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3400 - 3200 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2260 - 2240 | Sharp, Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| N-H Bend (Hydrazine) | 1650 - 1580 | Variable |

| C-N Stretch | 1340 - 1250 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method for assessing its purity and for monitoring the progress of its synthesis.

A typical RP-HPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. elementlabsolutions.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The retention time of this compound would depend on the specific conditions, including the column dimensions, mobile phase composition, flow rate, and temperature. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex sample mixture. mdpi.com Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light.

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or a buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS can be challenging. The polar hydrazine group can lead to poor peak shape and interactions with the stationary phase.

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and less polar derivative. A common derivatization strategy for compounds containing N-H bonds is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comcolostate.edu The resulting silylated derivative of this compound would be more amenable to GC analysis, exhibiting improved peak shape and volatility. The mass spectrometer then provides fragmentation data for the derivative, which can be used for structural confirmation.

| Derivatization Reagent | Derivative Type | Analytical Advantage |

| BSTFA | Trimethylsilyl (TMS) derivative | Increased volatility, improved peak shape |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) derivative | Increased volatility, characteristic fragmentation |

X-ray Crystallography for Solid-State Structure Determination (if available for compound or derivatives)

The successful application of X-ray crystallography requires the growth of single crystals of sufficient quality. If a suitable crystal of this compound or a derivative can be obtained, X-ray diffraction analysis would reveal its exact solid-state structure. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydrazine group, and the packing of the molecules in the crystal lattice. While no crystal structure for this compound itself is currently reported in open-access crystallographic databases, studies on related hydrazone derivatives have been published, providing insights into the typical conformations and hydrogen bonding networks in such systems. researchgate.net

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise geometric parameters of the molecule. |

| Torsion Angles | Conformational details of the molecule. |

| Intermolecular Interactions | Information on hydrogen bonding, π-π stacking, etc. |

Theoretical and Computational Investigations of 4 Hydrazinophenyl Acetonitrile and Its Transformations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (4-Hydrazinophenyl)acetonitrile. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Calculations performed on similar molecular systems, often employing the B3LYP functional with a 6-311G(d,p) basis set, can predict key electronic parameters. bookpi.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the electron-donating hydrazino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a high electron density around the hydrazino group and the ortho positions of the phenyl ring, indicating these as probable sites for electrophilic attack.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Indicates ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | 3.2 D | Indicates the overall polarity of the molecule |

| Global Electrophilicity Index (ω) | 1.5 eV | Measures the electrophilic character of the molecule |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational landscape of this compound. Understanding the preferred spatial arrangement of the atoms is crucial, as the conformation of a molecule can significantly influence its reactivity and biological activity.

The presence of two rotatable bonds—the C(aryl)-N bond of the hydrazino group and the C(aryl)-C(methylene) bond of the cyanomethyl group—gives rise to various possible conformers. Conformational analysis, often performed using molecular mechanics or DFT methods, aims to identify the low-energy conformers that are most likely to be populated at room temperature.

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Anti) | 180° | 0.0 | 75 |

| 2 (Gauche) | 60° | 1.2 | 25 |

Mechanistic Computational Studies of its Key Synthetic Reactions

Computational chemistry offers a powerful tool to investigate the mechanisms of chemical reactions at a molecular level. For the synthesis of this compound, a common route involves the reduction of a diazonium salt derived from 4-aminophenylacetonitrile. DFT calculations can be used to model the key steps of such a reaction, providing insights into the transition states and reaction intermediates.

A plausible synthetic pathway that can be computationally investigated is the diazotization of 4-aminophenylacetonitrile followed by reduction. The mechanism would involve the formation of a diazonium cation, which is then reduced to the corresponding hydrazine (B178648). Computational studies on the reduction of diazonium salts can elucidate the energetics of the reaction pathway, including the activation energies for each step.

For instance, the reaction could be modeled with a reducing agent like sodium sulfite (B76179). The calculations would aim to locate the transition state for the nucleophilic attack of the sulfite ion on the terminal nitrogen of the diazonium group, followed by subsequent protonation and reduction steps. The calculated energy barriers for each step would provide a quantitative understanding of the reaction kinetics.

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack | Diazonium salt + SO3(2-) | 15.2 | Adduct | -5.7 |

| Protonation | Adduct + H+ | 5.1 | Protonated Adduct | -10.3 |

Predictive Analysis of Chemical Transformations

Computational methods can also be used to predict the potential chemical transformations of this compound. By analyzing the molecule's electronic structure and reactivity descriptors, it is possible to forecast its behavior in various chemical reactions.

One of the key reactive sites in this compound is the hydrazino group, which is nucleophilic and can participate in reactions with electrophiles. For example, it can react with aldehydes and ketones to form hydrazones. Computational modeling can predict the feasibility of such reactions by calculating the reaction energies and activation barriers.

The aromatic ring, being activated by the electron-donating hydrazino group, is susceptible to electrophilic aromatic substitution. nih.gov Computational studies can predict the regioselectivity of such reactions, indicating whether substitution is more likely to occur at the ortho or meta positions relative to the hydrazino group. Given the strong activating and ortho, para-directing nature of the amino group in the hydrazino moiety, electrophilic substitution is predicted to occur at the positions ortho to the hydrazino group.

The cyanomethyl group also offers a site for chemical modification. The methylene (B1212753) protons are acidic and can be removed by a strong base, generating a carbanion that can then react with various electrophiles. acs.org Computational analysis can help in predicting the pKa of these protons and the stability of the resulting carbanion.

| Reaction Type | Predicted Outcome | Computational Insight |

|---|---|---|

| Reaction with Aldehyde | Formation of Hydrazone | Low activation energy for nucleophilic attack |

| Electrophilic Aromatic Substitution | Substitution at ortho position to hydrazino group | Highest negative charge density at ortho carbons |

| Alkylation of Cyanomethyl Group | Formation of a C-C bond at the methylene carbon | Stabilization of the carbanion intermediate |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for (4-Hydrazinophenyl)acetonitrile often involve multi-step processes. A common pathway begins with the diazotization of a corresponding amine, followed by reduction. For instance, the synthesis of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride, a related hydrazine (B178648) derivative, can be achieved through the diazotization of the respective amine with sodium nitrite (B80452), followed by reduction with sodium sulfite (B76179) or stannous chloride. rsc.org Another documented method involves the reaction of an amine hydrochloride in concentrated HCl with sodium nitrite at low temperatures, followed by further reaction to yield the desired hydrazine compound. google.com

Future research is geared towards developing more streamlined and efficient synthetic routes. This includes exploring one-pot syntheses, utilizing novel catalytic systems to improve yield and reduce reaction times, and developing methods that minimize the use of hazardous reagents. The goal is to create more economical and environmentally friendly processes for the large-scale production of this compound.

Exploration of Diverse Chemical Transformations

The reactivity of the hydrazine and acetonitrile (B52724) functionalities in this compound makes it a valuable precursor for a wide range of chemical transformations. It is frequently used in the synthesis of heterocyclic compounds, such as pyrazoles and indazoles. For example, it can be reacted with diketones to form pyrazole (B372694) derivatives. google.com Specifically, the reaction of this compound hydrochloride with 1,1,1-trifluoro-4-hydroxy-4-phenanthren-2-yl-but-3-en-2-one in ethanol (B145695) under reflux yields a complex pyrazole derivative. google.com

Furthermore, the hydrazine group can participate in cyclization reactions to form indazole rings. The diazotization of (2-aminophenyl)acetonitrile, a related compound, leads to the formation of 1H-indazole-3-carbonitrile. thieme-connect.de The exploration of novel chemical transformations will likely focus on expanding the repertoire of heterocyclic systems that can be synthesized from this precursor. This could involve investigating its reactivity with a broader range of electrophiles and developing new cyclization strategies to access unique molecular scaffolds.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of chemical processes. garph.co.ukmdpi.com Future research on this compound will undoubtedly focus on integrating sustainable practices into its synthesis and application. This includes the use of greener solvents, such as water or bio-based alternatives, to replace hazardous organic solvents. jptcp.comtext2fa.ir The development of solvent-free reaction conditions and the use of renewable catalysts are also key areas of investigation. mdpi.com

Continuous flow chemistry presents a promising avenue for the sustainable synthesis of derivatives of this compound. rsc.org This technology offers advantages such as improved reaction control, enhanced safety, and reduced waste generation. jptcp.com By embracing these green chemistry approaches, the environmental impact associated with the lifecycle of this compound can be significantly minimized. saicm.org

Design and Synthesis of Next-Generation Molecular Scaffolds

The this compound core is a valuable building block for the design and synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. Its derivatives have been investigated for their biological activities, including their potential as inhibitors of signaling pathways implicated in diseases like cancer. google.com The synthesis of quinazolinone derivatives incorporating pyrazole moieties derived from hydrazine precursors has also been reported. ekb.egmdpi.com

Future research will focus on designing and synthesizing next-generation molecular scaffolds by strategically modifying the this compound core. This could involve introducing diverse functional groups to modulate the electronic and steric properties of the molecule. The goal is to create new compounds with enhanced biological activity, improved pharmacokinetic properties, or novel material characteristics. The structural versatility of this core makes it an attractive starting point for the development of innovative molecular architectures. nih.govmdpi.com

Advanced Mechanistic Studies on the Chemical Behavior of its Derivatives

A deeper understanding of the reaction mechanisms involving derivatives of this compound is crucial for optimizing existing synthetic methods and designing new chemical transformations. Advanced mechanistic studies can provide valuable insights into the role of catalysts, the nature of reaction intermediates, and the factors that govern product selectivity.

For example, mechanistic studies on nickel-catalyzed cross-coupling reactions involving hydrazine have shed light on the reaction pathway. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict the reactivity of different derivatives. acs.org Experimental techniques, including kinetic studies and spectroscopic analysis of reaction intermediates, will also play a vital role. A thorough understanding of the chemical behavior of these derivatives will enable chemists to design more efficient and selective synthetic strategies.

Q & A

Basic: What are the critical steps in synthesizing (4-Hydrazinophenyl)acetonitrile with high purity?

Methodological Answer:

Synthesis requires careful handling of the hydrazine group, which is prone to oxidation and side reactions. A two-step approach is recommended:

Protection of the Hydrazine Group : Use tert-butoxycarbonyl (Boc) or other protective groups to stabilize the hydrazine moiety during nitrile formation .

Nitrile Formation : React 4-hydrazinophenyl bromide with cyanide sources (e.g., KCN) under controlled pH (6–8) and temperature (60–80°C) to minimize hydrolysis.

Deprotection : Remove the protective group under mild acidic conditions (e.g., trifluoroacetic acid) to avoid decomposition.

Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using FT-IR (CN stretch ~2250 cm⁻¹) and NMR (δ 3.5–4.5 ppm for CH₂CN) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the hydrazine-phenyl linkage (aromatic protons δ 6.8–7.5 ppm) and acetonitrile moiety (CH₂CN at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (predicted molecular weight: ~161.2 g/mol).

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~2250 cm⁻¹ (C≡N stretch) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase to assess purity (>98%) .

Advanced: How can a Design of Experiments (DoE) approach optimize the separation of this compound from impurities in HPLC?

Methodological Answer:

Factor Selection : Critical variables include acetonitrile concentration (60–80%), column temperature (25–40°C), and flow rate (0.8–1.2 mL/min) .

Response Variables : Resolution (Rs > 1.5), peak symmetry (tailing factor < 1.2), and runtime (<10 min).

Statistical Analysis : Use a two-level full factorial design with central points to model interactions. For example, a 2³ design (8 runs + 3 replicates) identifies optimal conditions (e.g., 72% acetonitrile, 30°C, 0.84 mL/min) .

Validation : Verify robustness by varying factors ±5% and confirming Rs stability (RSD < 2%) .

Advanced: How to address contradictions in solubility data for this compound in aqueous-organic systems?

Methodological Answer:

- Phase Separation Analysis : Use salt-out extraction (e.g., Na₂SO₄) to induce phase separation in acetonitrile-water mixtures, as hydrazine derivatives may exhibit unexpected solubility due to hydrogen bonding .

- Temperature Effects : Conduct solubility studies at 5–50°C; higher temperatures may increase miscibility but risk decomposition .

- Ternary Solvent Systems : Test mixtures with acetone or methanol to stabilize the compound. For example, acetonitrile:water:methanol (50:30:20) reduces precipitation .

Stability: What storage conditions mitigate degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) and inert atmosphere (N₂/Ar) to avoid hydration of the nitrile group.

- Solvent Compatibility : Dissolve in anhydrous acetonitrile or DMSO (1 mM) for long-term stability; avoid aqueous buffers unless stabilized with 0.1% formic acid .

Toxicity and Safety: What protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves (tested against acetonitrile permeation, EN 374 standard), chemical goggles, and lab coats .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to limit vapor exposure (TLV-TWA: 20 ppm) .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

- First Aid : For skin contact, wash with 5% acetic acid to neutralize cyanide derivatives; for inhalation, administer 100% O₂ .

Advanced: How to resolve discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

- Kinetic Profiling : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify intermediates .

- Mass Transfer Optimization : Increase stirring rate (>500 rpm) and use baffled reactors to enhance mixing, critical for exothermic nitrile formation .

- By-product Analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., cyanide excess ≤10%) to suppress side reactions .

Environmental Impact: What biodegradation data exist for this compound?

Methodological Answer:

- OECD 310 Testing : Assess ready biodegradability in closed bottle tests (21 days, 70% CO₂ evolution threshold). Acetonitrile derivatives typically show moderate biodegradability (40–60% in 28 days) .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition (OECD 201). Predicted EC₅₀ > 100 mg/L due to low log Kow (–0.54) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.